molecular formula C10H10ClN3O3 B1491081 (E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid CAS No. 2098156-63-7

(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491081
CAS No.: 2098156-63-7
M. Wt: 255.66 g/mol
InChI Key: IDKWGJSTNNJBIT-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by a fused imidazo[1,2-a]pyrazine core substituted with a chlorine atom at position 3 and an (E)-configured α,β-unsaturated ketone-carboxylic acid side chain. The compound’s imidazo[1,2-a]pyrazine scaffold is structurally analogous to bioactive heterocycles, suggesting possible applications in medicinal chemistry or catalysis.

Properties

IUPAC Name

(E)-4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-10(16)17/h1-2,5H,3-4,6H2,(H,16,17)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKWGJSTNNJBIT-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure includes an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}ClN3_3O
  • Molecular Weight : 255.66 g/mol
  • CAS Number : 2098156-63-7
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Inhibition of Kynurenine-3-Hydroxylase : This compound has been identified as a potent inhibitor of kynurenine-3-hydroxylase, an enzyme involved in the metabolism of tryptophan. Inhibition of this enzyme can affect the levels of neuroactive metabolites and has implications for neurological disorders .
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of similar compounds exhibit cytotoxic effects on various cancer cell lines by inhibiting tyrosine kinase activity associated with growth factor receptors such as EGFR (Epidermal Growth Factor Receptor). This suggests potential applications in cancer therapy .
  • Role in Neurodegenerative Diseases : The compound's structural similarity to other imidazo derivatives positions it as a candidate for research into treatments for conditions like Alzheimer's disease due to its potential to inhibit beta-secretase .

Table 1: Summary of Biological Activities

ActivityMechanism/TargetReference
Kynurenine-3-Hydroxylase InhibitionEnzyme inhibition
Anticancer PotentialEGFR inhibition
Neurodegenerative Disease TreatmentBeta-secretase inhibition

Case Study: Kynurenine Pathway Modulation

A study conducted on related compounds demonstrated that they significantly reduced the synthesis of quinolinic acid in macrophages stimulated by interferon-gamma. This modulation indicates potential therapeutic benefits in managing neuroinflammation and related disorders .

Case Study: Cancer Cell Line Testing

In vitro testing on various cancer cell lines showed that compounds structurally related to this compound exhibited significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways through EGFR targeting .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It can participate in various chemical reactions such as:

  • Oxidation: Using agents like potassium permanganate to form carboxylic acids.
  • Reduction: Employing lithium aluminum hydride for the synthesis of alcohols or amines.
  • Substitution Reactions: The chloro group can be replaced through nucleophilic substitution to create diverse derivatives.

Biological Applications

Research indicates that this compound may play a role in biochemical assays and as a probe for studying biological processes involving nitrogen-containing heterocycles. Its potential applications include:

  • Drug Development: The compound's structure suggests possible interactions with biological targets, making it a candidate for developing new pharmaceuticals.
  • Inhibitors of Enzymes: Similar compounds have been studied as inhibitors of beta-secretase (BACE), which is crucial in Alzheimer's disease research. This highlights the potential therapeutic implications of (E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid in neurodegenerative diseases.

Material Science

Due to its unique chemical properties, this compound can be utilized in the production of advanced materials such as:

  • Polymers: Its reactive functional groups allow for incorporation into polymer matrices.
  • Coatings: The compound may enhance the performance characteristics of coatings due to its heterocyclic structure.

Pharmaceutical Industry

The pharmaceutical industry may leverage this compound for:

  • Formulating New Drugs: Its derivatives could be explored for their efficacy against various diseases, particularly those involving neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares its imidazo-fused heterocyclic core with derivatives such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (). Key differences include:

  • Core heterocycle: The target features an imidazo[1,2-a]pyrazine, while 1l and 2d have imidazo[1,2-a]pyridine scaffolds.
  • Substituents: The target’s chloro and carboxylic acid groups contrast with the nitro, cyano, and ester substituents in 1l and 2d. These groups influence solubility, reactivity, and intermolecular interactions.

Spectroscopic Data

Spectral comparisons highlight substituent-driven differences:

  • 1H NMR: In 1l, aromatic protons (from the 4-nitrophenyl group) resonate at δ 8.15–8.35 ppm, while ester methyl groups appear at δ 1.20–1.40 ppm (). The target’s conjugated enoic acid would likely show deshielded protons (δ 6.5–7.5 ppm for the α,β-unsaturated system) and a carboxylic acid proton (broad, δ ~12–14 ppm) absent in ester-containing analogs.
  • 13C NMR: The oxobut-2-enoic acid carbonyl in the target would resonate near δ 170–175 ppm, distinct from ester carbonyls (δ 165–170 ppm) in 1l and 2d ().

Physicochemical Properties

Property Target Compound Compound 1l Compound 2d
Melting Point (°C) Not reported 243–245 215–217
Yield (%) Not reported 51 55
Key Functional Groups Cl, COOH NO₂, CN, COOEt Bn, NO₂, CN, COOEt
Solubility (Predicted) Polar solvents (e.g., DMSO) Moderate (ester groups) Low (bulky benzyl group)

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyrazine Core with 3-Chloro Substitution

The 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine nucleus is generally prepared by cyclization reactions involving appropriate diamine and keto or aldehyde precursors, followed by selective chlorination.

  • Halogenation Step : Chlorination at the 3-position can be achieved by reacting the dihydroimidazo[1,2-a]pyrazine intermediate with chlorinating agents such as N-chlorosuccinimide (NCS) or thionyl chloride under controlled conditions to avoid over-chlorination or decomposition.

  • Example Reaction Conditions : Literature on similar chlorinated heterocycles suggests refluxing in an inert solvent like dichloromethane or acetone with a base such as potassium carbonate to facilitate selective chlorination with chlorinating reagents.

Preparation of the α,β-Unsaturated 4-oxobut-2-enoic Acid Moiety

The (E)-4-oxobut-2-enoic acid fragment corresponds to an α,β-unsaturated keto acid, often prepared by oxidation or condensation reactions:

  • Synthesis Approach : Starting from suitable α,β-unsaturated esters or acids, selective oxidation or functional group transformations yield the 4-oxo derivative.

  • Coupling Strategy : The α,β-unsaturated acid can be introduced via coupling reactions such as amide or ester bond formation using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane at low temperatures (0 °C) to improve yield and selectivity.

Coupling of the Heterocyclic Core to the α,β-Unsaturated Acid

The key step in the preparation of (E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid involves coupling the chlorinated heterocyclic amine with the α,β-unsaturated acid moiety.

Parameter Details
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM)
Temperature 0 °C
Reaction Time Typically 1 hour or until completion
Work-up Extraction with aqueous sodium bicarbonate, organic phase drying, and silica gel column chromatography for purification
Typical Yield Approximately 60-62% based on similar coupling reactions in related compounds
  • Mechanistic Notes : The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine of the heterocyclic core to form the amide bond, preserving the (E)-configuration of the α,β-unsaturated system.

Alternative Synthetic Routes and Considerations

  • Use of HATU/HOAT Coupling System : For improved coupling efficiency and yields, the use of uronium-based coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOAT (1-Hydroxy-7-azabenzotriazole) has been reported. These reagents facilitate amide bond formation with fewer side reactions and better stereochemical control.

  • Solvent Systems : Mixed solvents such as dichloromethane with dimethylformamide (DMF) and bases like diisopropylethylamine (DIEA) can be employed to optimize solubility and reaction rates.

  • Purification : Silica gel chromatography using dichloromethane/methanol mixtures in ratios such as 70:1 or 10:1 (v/v) is effective for isolating the target compound with high purity.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Formation of imidazo[1,2-a]pyrazine core Cyclization of diamine and keto precursors; chlorination with NCS or SOCl2 in acetone or DCM Not specified Selective 3-chloro substitution critical
Preparation of α,β-unsaturated 4-oxobut-2-enoic acid Oxidation or condensation from α,β-unsaturated esters/acids Not specified Purity essential for coupling
Coupling heterocyclic amine with acid EDC/DMAP in DCM at 0 °C; alternative HATU/HOAT in DCM/DMF with DIEA 60-62 Silica gel chromatography purification

Research Findings and Practical Notes

  • The use of carbodiimide-mediated coupling at low temperatures minimizes side reactions such as polymerization or isomerization of the α,β-unsaturated acid moiety.

  • The chlorination step requires careful control to avoid over-chlorination or degradation of the heterocyclic ring; potassium carbonate as a base and acetone as solvent under reflux conditions have been effective in related systems.

  • Alternative bases such as cesium carbonate and sodium hydride have been used in analogous synthetic routes to facilitate substitution reactions on heterocyclic intermediates, indicating flexibility in reaction design.

  • Purification by silica gel chromatography is essential to separate the desired product from side products and unreacted starting materials, often employing gradient elution with dichloromethane/methanol mixtures.

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with precursor imidazo[1,2-a]pyrazine derivatives. Key steps include:
  • Oxidative cyclization : Use hydrogen peroxide (H₂O₂) in acidic conditions to form oxirane intermediates, as demonstrated in analogous syntheses of fused heterocycles .
  • Coupling reactions : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to promote nucleophilic substitution at the 3-chloro position.
  • Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity.
    Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 70°C
SolventDMFEnhances reaction kinetics
CatalystNone requiredReduces side reactions

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to specific protons and carbons. For example, the (E)-configuration of the α,β-unsaturated ketone is confirmed by a characteristic doublet (J = 15–16 Hz) for the olefinic protons at δ 6.5–7.2 ppm. The imidazo[1,2-a]pyrazine core shows aromatic protons at δ 7.8–8.5 ppm .
  • IR : Detect the carbonyl stretch (C=O) at 1680–1720 cm⁻¹ and C-Cl at 750–800 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺: 324.05; observed: 324.04) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Maintain at room temperature in a desiccator (humidity <30%) to prevent hydrolysis of the α,β-unsaturated ketone .
  • Degradation Pathways : Light exposure may induce isomerization (E→Z); use amber vials for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of substituents on the imidazo[1,2-a]pyrazine core?

  • Methodological Answer :
  • Substituent Variation : Replace the 3-chloro group with bromo, methoxy, or nitro groups to assess effects on bioactivity (e.g., antimicrobial or enzyme inhibition).
  • Biological Assays : Test derivatives against target enzymes (e.g., HIV-1 integrase) using fluorescence polarization assays .
    Example SAR Data :
Substituent (Position 3)IC₅₀ (HIV-1 Integrase)
Cl0.8 µM
Br1.2 µM
NO₂2.5 µM

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hr) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways that may explain discrepancies in in vitro vs. in vivo efficacy .

Q. How does the (E)-configuration of the α,β-unsaturated ketone influence reactivity in nucleophilic addition reactions?

  • Methodological Answer :
  • Mechanistic Analysis : The (E)-configuration sterically hinders nucleophilic attack at the β-carbon, favoring 1,4-conjugate addition over 1,2-addition.
  • Kinetic Studies : Monitor reaction progress via HPLC; the (E)-isomer shows 3x slower reaction rates with thiols compared to the (Z)-isomer .

Methodological Resources

  • Synthetic Protocols : and provide validated reaction conditions for analogous compounds.
  • Analytical Validation : NMR and HRMS methodologies from ensure structural accuracy.
  • Biological Testing : Reference enzyme inhibition assays in for reproducible bioactivity studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.